molecular formula C14H20N2O3 B4612065 2,2-dimethyl-N'-[(2-methylphenoxy)acetyl]propanehydrazide CAS No. 5618-83-7

2,2-dimethyl-N'-[(2-methylphenoxy)acetyl]propanehydrazide

Cat. No.: B4612065
CAS No.: 5618-83-7
M. Wt: 264.32 g/mol
InChI Key: RQTQXNSKNBBVFA-UHFFFAOYSA-N
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Description

2,2-dimethyl-N’-[(2-methylphenoxy)acetyl]propanehydrazide is an organic compound with a complex structure that includes a hydrazide functional group, a phenoxy group, and a dimethyl-substituted propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N’-[(2-methylphenoxy)acetyl]propanehydrazide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-methylphenol with chloroacetyl chloride to form 2-methylphenoxyacetyl chloride. This intermediate is then reacted with 2,2-dimethylpropanehydrazide under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of 2,2-dimethyl-N’-[(2-methylphenoxy)acetyl]propanehydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N’-[(2-methylphenoxy)acetyl]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the hydrazide group to an amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives of the hydrazide and phenoxy groups.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-dimethyl-N’-[(2-methylphenoxy)acetyl]propanehydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N’-[(2-methylphenoxy)acetyl]propanehydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with certain enzymes, inhibiting their activity. Additionally, the phenoxy group may interact with cellular membranes, affecting their function. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-dimethyl-N’-[(2-chlorophenoxy)acetyl]propanehydrazide
  • 2,2-dimethyl-N’-[(2-fluorophenoxy)acetyl]propanehydrazide
  • 2,2-dimethyl-N’-[(2-bromophenoxy)acetyl]propanehydrazide

Uniqueness

2,2-dimethyl-N’-[(2-methylphenoxy)acetyl]propanehydrazide is unique due to the presence of the methyl group on the phenoxy ring, which can influence its reactivity and interaction with biological targets. This structural feature may confer specific properties that are not observed in its analogs with different substituents on the phenoxy ring.

Properties

IUPAC Name

2,2-dimethyl-N'-[2-(2-methylphenoxy)acetyl]propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-10-7-5-6-8-11(10)19-9-12(17)15-16-13(18)14(2,3)4/h5-8H,9H2,1-4H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTQXNSKNBBVFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NNC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20364530
Record name ST029766
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5618-83-7
Record name ST029766
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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